
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple halogenated aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: This step often involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Coupling Reactions: The final step involves coupling the halogenated aromatic rings with the pyrazole core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the pyrazole ring or the aromatic rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic rings and the pyrazole core contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the fluorophenyl group, which may alter its chemical and biological properties.
3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Lacks the chlorine atom at the 4-position, potentially affecting its reactivity and interactions.
4-chloro-3,5-bis(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Lacks the dichlorophenyl groups, which may influence its overall stability and activity.
Uniqueness
The presence of multiple halogenated aromatic rings and the specific arrangement of chlorine and fluorine atoms in 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole gives it unique chemical properties
Properties
Molecular Formula |
C21H10Cl5FN2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H10Cl5FN2/c22-15-7-1-11(9-17(15)24)20-19(26)21(12-2-8-16(23)18(25)10-12)29(28-20)14-5-3-13(27)4-6-14/h1-10H |
InChI Key |
KHNJNEDJXJQUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


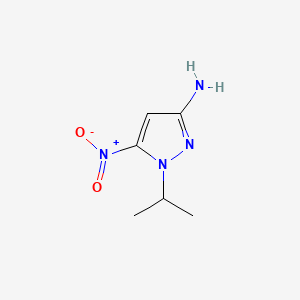
![4-Bromo-2-[(6-quinolylimino)methyl]phenol](/img/structure/B10910381.png)
![N'~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910394.png)
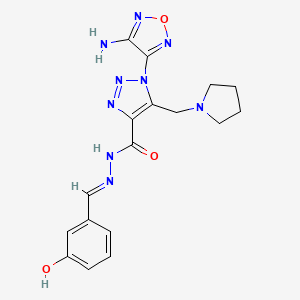
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10910397.png)
![Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-1,2,7,7-tetramethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10910401.png)
![3-chloro-N'-[(Z)-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10910404.png)
![4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10910407.png)
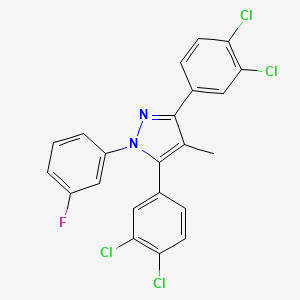

![N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10910432.png)
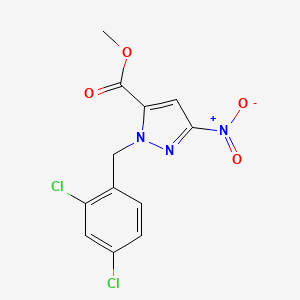
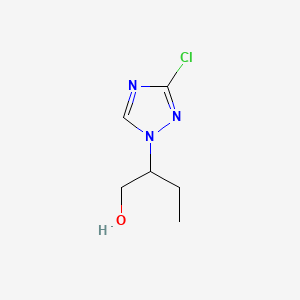
![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10910456.png)
